5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole
Description
Properties
Molecular Formula |
C7H8ClNS |
|---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
5-(chloromethyl)-4-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNS/c8-3-6-7(5-1-2-5)9-4-10-6/h4-5H,1-3H2 |
InChI Key |
BDIOTJFVWGNJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC=N2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of a thioamide with an α-chloro-α-formylethyl acetate, followed by reduction and halogenation steps . Another method includes the reaction of allyl isothiocyanate with chlorine at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions using chlorinating agents such as chlorine gas or thionyl chloride. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclopropyl group can undergo ring-opening reactions, leading to the formation of new cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to the formation of thiazole oxides or reduced thiazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The cyclopropyl group may also contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole, we compare it structurally, physically, and functionally with related thiazole-based chloromethyl derivatives (Table 1).
Table 1: Structural and Physical Properties of Selected Thiazole Derivatives
Key Observations
Structural Variations: The cyclopropyl group in this compound distinguishes it from phenyl- or methyl-substituted analogs (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) .
Physical Properties: Melting points vary significantly: phenyl-substituted derivatives (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) melt at 49–50°C, while bulkier analogs like 2-[4-(Chloromethyl)phenyl]-1,3-thiazole exhibit higher melting points (67–69°C) due to enhanced crystallinity from aromatic stacking . The molecular weight of this compound (351.39 g/mol) is anomalously high compared to simpler analogs (e.g., 161.65 g/mol for the dimethyl variant), suggesting possible functionalization or catalog errors .
Synthetic Pathways :
- While direct synthesis data for this compound is lacking, describes the preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole via cyclization of 1,3-dichloroacetone and thioacetamide, followed by nitration . Similar methods, with cyclopropane introduction via alkylation, may apply.
Applications :
- Chloromethyl-thiazoles are intermediates in prodrug development. For example, nitroaromatic thiazoles (e.g., nitro-CBI-DEI) are activated by bacterial nitroreductases for targeted cancer therapy .
- The cyclopropyl group in the target compound may confer resistance to oxidative metabolism, a trait valuable in antimicrobial or antiviral agents .
Limitations and Discrepancies
Biological Activity
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C7H8ClN2S
Molecular Weight: 172.67 g/mol
IUPAC Name: this compound
CAS Number: Not specified
The thiazole ring is a well-known pharmacophore that contributes to the biological activity of various compounds. The introduction of a chloromethyl group and a cyclopropyl moiety enhances its potential as a bioactive molecule.
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives, including this compound. For instance, compounds with similar thiazole structures have shown promising cytotoxic effects against various cancer cell lines:
- IC50 Values: Thiazole derivatives have demonstrated IC50 values ranging from 0.20 to 9 μM against different tumor cell lines, indicating potent anticancer activity .
- Mechanisms of Action: These compounds often induce apoptosis in cancer cells, as evidenced by flow cytometry analyses that show increased markers of cell death without significant cell cycle arrest .
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties:
- Activity Against Fungi: Some thiazole compounds exhibit activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values suggesting moderate effectiveness compared to standard antifungal agents .
- Structure-Activity Relationships (SAR): The presence of electron-withdrawing groups significantly enhances antimicrobial activity, indicating that further modifications could lead to more effective agents .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is suggested that:
- Enzyme Inhibition: The thiazole ring may interact with specific enzymes or receptors, leading to inhibition or modulation of their activities.
- Targeting Cancer Pathways: Compounds similar to this thiazole derivative have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies and Research Findings
- Cytotoxicity Studies:
- Antimicrobial Efficacy:
Summary Table of Biological Activities
| Activity Type | Compound Example | IC50/Effectiveness |
|---|---|---|
| Anticancer | This compound | IC50 values from 0.20 to 9 μM |
| Antimicrobial | Thiazole derivatives | MIC values ranging from 3.92–4.23 mM |
| Enzyme Inhibition | CDK inhibitors | Potent nanomolar inhibitors |
Q & A
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
